5-(4-bromophenyl)-3H-thiazol-2-one
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Overview
Description
5-(4-bromophenyl)-3H-thiazol-2-one is a heterocyclic compound that contains a thiazole ring substituted with a bromophenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-3H-thiazol-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the thiazole derivative . The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-3H-thiazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different thiazole derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, biaryl compounds, and oxidized or reduced thiazole products .
Scientific Research Applications
5-(4-bromophenyl)-3H-thiazol-2-one has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-3H-thiazol-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-thiazol-2-amine: Another thiazole derivative with similar biological activities.
2-(4-bromophenyl)-1,3-thiazole: Known for its antimicrobial and antifungal properties.
Uniqueness
Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
86869-47-8 |
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Molecular Formula |
C9H6BrNOS |
Molecular Weight |
256.12 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C9H6BrNOS/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-5H,(H,11,12) |
InChI Key |
HZDIUUSCEJYGQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)S2)Br |
Origin of Product |
United States |
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